![molecular formula C20H21NO3 B12891978 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- CAS No. 61380-83-4](/img/structure/B12891978.png)
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is a complex organic compound that belongs to the isoquinolinone family Isoquinolinones are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- can be achieved through various synthetic routes. One common method involves the Povarov cycloaddition reaction, which utilizes p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. The reaction proceeds through a sequence of cycloaddition and N-furoylation processes . The structure of the compound is confirmed using techniques such as IR, 1H, 13C-NMR, and X-ray diffraction .
Industrial Production Methods
the principles of green chemistry, such as the use of deep eutectic solvents and environmentally friendly reagents, can be applied to scale up the synthesis while minimizing environmental impact .
化学反応の分析
Types of Reactions
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolinones .
科学的研究の応用
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- has several scientific research applications:
作用機序
The mechanism of action of 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an NF-κB inhibitor, which is useful in anticancer drug research. It also modulates retinoid nuclear receptors, which are important for the treatment of metabolic and immunological diseases . Additionally, it affects lipopolysaccharide (LPS)-induced inflammatory mediators, potentially benefiting various brain disorders involving neuroinflammation .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its broad-spectrum biological activity and use in medicinal chemistry.
3,4-Dimethoxyphenethylamine: A precursor for the synthesis of isoquinolines and other biologically active compounds.
Uniqueness
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a valuable compound for research and therapeutic applications .
特性
CAS番号 |
61380-83-4 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21-13-15(16-6-4-5-7-17(16)20(21)22)10-8-14-9-11-18(23-2)19(12-14)24-3/h4-7,9,11-13H,8,10H2,1-3H3 |
InChIキー |
KPUCCIYRBQYRNH-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CCC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




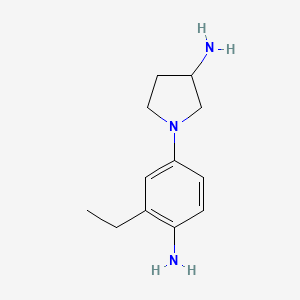
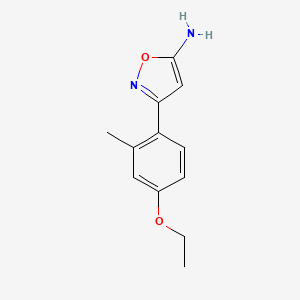
![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)
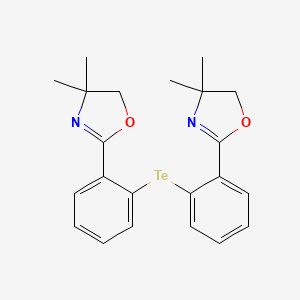
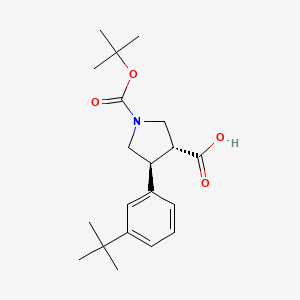




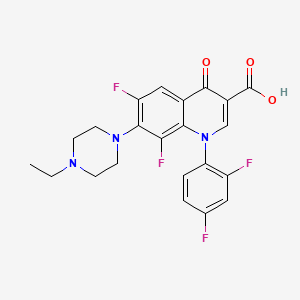

![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
